Cas no 2126159-51-9 (1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride)

2126159-51-9 structure
اسم المنتج:1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
كاس عدد:2126159-51-9
وسط:C8H7Cl3F3N
ميغاواط:280.502089738846
CID:4638908
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
-
- نواة داخلي: 1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H
- مفتاح Inchi: QRCTWSBIHIHEFG-UHFFFAOYSA-N
- ابتسامات: C(C1C=CC(Cl)=CC=1Cl)(N)C(F)(F)F.Cl
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396847-0.1g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 0.1g |
$298.0 | 2023-11-13 | |
Enamine | EN300-396847-1.0g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
A2B Chem LLC | AX42243-50mg |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 50mg |
$246.00 | 2024-04-20 | |
1PlusChem | 1P01E7WJ-500mg |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 500mg |
$888.00 | 2023-12-19 | |
1PlusChem | 1P01E7WJ-1g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 1g |
$1122.00 | 2023-12-19 | |
A2B Chem LLC | AX42243-500mg |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 500mg |
$739.00 | 2024-04-20 | |
Enamine | EN300-396847-0.05g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 0.05g |
$200.0 | 2023-11-13 | |
Enamine | EN300-396847-0.25g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 0.25g |
$425.0 | 2023-11-13 | |
Enamine | EN300-396847-2.5g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 2.5g |
$1680.0 | 2023-11-13 | |
Enamine | EN300-396847-5.0g |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |
2126159-51-9 | 95% | 5.0g |
$2485.0 | 2023-03-02 |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride الوثائق ذات الصلة
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2126159-51-9 (1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride) منتجات ذات صلة
- 2172192-08-2(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid)
- 1427404-30-5(4-4-bromo-2-(difluoromethoxy)phenylmorpholin-3-one)
- 2229223-87-2(tert-butyl N-2-(6-chloropyrazin-2-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1805745-57-6(3-(2-Carboxyethyl)-5-(chloromethyl)mandelic acid)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)
- 1179382-89-8(1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)
- 2172473-15-1(5-(4-iodophenoxy)pyrimidin-2-amine)
- 2567503-30-2(7-(prop-2-enoyl)-7-azaspiro3.5nonane-5-carboxylic acid)
- 614732-01-3(4-PYRIDAZINECARBOXYLIC ACID, 3-METHOXY-, METHYL ESTER)
الموردين الموصى بهم
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
